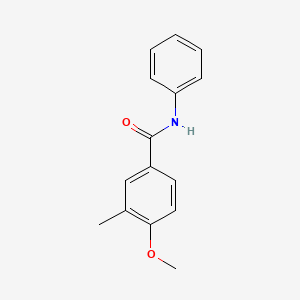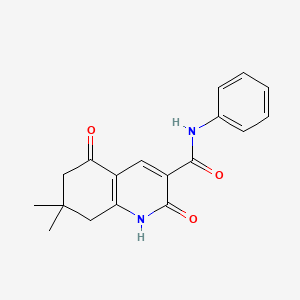![molecular formula C9H12N4OS B4845918 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4845918.png)
5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Vue d'ensemble
Description
5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, also known as MTA, is a compound that has gained attention for its potential use in scientific research. This compound is a member of the triazolopyrimidine family and has been shown to have a variety of biological effects.
Mécanisme D'action
The mechanism of action of 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its ability to bind to the active site of methyltransferases. 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is structurally similar to S-adenosylmethionine, which is the natural substrate for these enzymes. When 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one binds to the active site, it prevents the binding of S-adenosylmethionine and inhibits the enzymatic activity of the methyltransferase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one are largely dependent on the specific methyltransferase that is inhibited. In general, the inhibition of methyltransferases can lead to changes in gene expression and alterations in cellular signaling pathways. 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have antiproliferative effects in cancer cells, and it has also been shown to have neuroprotective effects in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its specificity for methyltransferases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one limitation of using 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is its relatively low potency compared to other methyltransferase inhibitors. This can make it difficult to achieve complete inhibition of enzyme activity.
Orientations Futures
There are several future directions for research on 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is the development of more potent 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one analogs that can be used as therapeutic agents. Another area of interest is the exploration of the role of 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in epigenetic regulation and its potential use in the treatment of epigenetic disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and its potential applications in various diseases.
Applications De Recherche Scientifique
5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have a variety of potential applications in scientific research. One of the most promising applications is its use as a selective inhibitor of S-adenosylmethionine-dependent methyltransferases. 5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit the activity of a variety of methyltransferases, including DNA methyltransferases, histone methyltransferases, and protein methyltransferases. This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer and other diseases.
Propriétés
IUPAC Name |
2-methylsulfanyl-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-5(2)6-4-7(14)13-8(10-6)11-9(12-13)15-3/h4-5H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTWHCQLOISGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)N=C(N2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-5-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4845842.png)
![1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4845846.png)


![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4845879.png)

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromo-6-methoxyphenyl acetate](/img/structure/B4845891.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845900.png)
![5-({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4845906.png)
![ethyl 4-{[{[2-(4-methoxyphenyl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4845925.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4845928.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4845938.png)
